Product packaging for 2-cyclopentyl-N-(1-naphthyl)acetamide(Cat. No.:CAS No. 849513-88-8)

2-cyclopentyl-N-(1-naphthyl)acetamide

Cat. No.: B474341
CAS No.: 849513-88-8
M. Wt: 253.34g/mol
InChI Key: VEKREQPUTCOCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-N-(1-naphthyl)acetamide (CAS 849513-88-8) is an organic compound with the molecular formula C17H19NO and an average molecular mass of 253.345 Da . This acetamide derivative features a naphthalene ring system, a structure of significant interest in chemical and agrochemical research. Compounds based on the 1-naphthylacetamide scaffold are known to function as synthetic auxin plant growth regulators . These types of molecules are absorbed through roots, stems, and leaves, and are studied for their ability to influence plant growth processes, such as promoting root development on cuttings, controlling fruit thinning, and increasing fruit yield . The incorporation of a cyclopentyl group in this specific molecule may be explored to modulate its physicochemical properties, such as lipophilicity, and its interaction with biological targets. This makes this compound a potentially valuable compound for researchers investigating the structure-activity relationships of auxin-like compounds and for developing novel agrochemical agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B474341 2-cyclopentyl-N-(1-naphthyl)acetamide CAS No. 849513-88-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

849513-88-8

Molecular Formula

C17H19NO

Molecular Weight

253.34g/mol

IUPAC Name

2-cyclopentyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C17H19NO/c19-17(12-13-6-1-2-7-13)18-16-11-5-9-14-8-3-4-10-15(14)16/h3-5,8-11,13H,1-2,6-7,12H2,(H,18,19)

InChI Key

VEKREQPUTCOCBZ-UHFFFAOYSA-N

SMILES

C1CCC(C1)CC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Cyclopentyl N 1 Naphthyl Acetamide

Retrosynthetic Analysis and Strategic Disconnections for 2-cyclopentyl-N-(1-naphthyl)acetamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond (C-N bond), which is a common and reliable bond-forming strategy.

This primary disconnection yields two key precursors: 2-cyclopentylacetic acid and 1-naphthylamine (B1663977) . Both of these starting materials are readily available, making this a convergent and efficient synthetic approach.

A further disconnection of 2-cyclopentylacetic acid can be envisioned through various synthetic routes, for instance, from cyclopentyl methyl ketone or via malonic ester synthesis starting from a cyclopentyl halide. However, given the commercial availability of 2-cyclopentylacetic acid, the primary disconnection at the amide bond represents the most practical and direct synthetic strategy.

Optimized Synthetic Pathways and Reaction Conditions

The formation of the amide bond between 2-cyclopentylacetic acid and 1-naphthylamine can be achieved through several methods, each with its own set of advantages in terms of efficiency, reaction conditions, and environmental impact.

The most traditional and widely used method for forming amide bonds is through the activation of the carboxylic acid, followed by nucleophilic attack by the amine. This typically involves the use of coupling reagents to facilitate the reaction.

A common approach involves the conversion of 2-cyclopentylacetic acid to its more reactive acid chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-cyclopentylacetyl chloride can then react with 1-naphthylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, a plethora of peptide coupling reagents can be employed for the direct condensation of the carboxylic acid and amine. These reagents activate the carboxylic acid in situ, avoiding the need to isolate the highly reactive acid chloride.

Coupling ReagentDescriptionTypical Conditions
DCC (N,N'-Dicyclohexylcarbodiimide)A widely used and cost-effective coupling reagent.DCM or DMF, room temperature
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)A water-soluble carbodiimide, simplifying purification as the urea (B33335) byproduct can be removed by aqueous workup.DCM or DMF, often with an additive like HOBt, room temperature
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly efficient coupling reagent, particularly for sterically hindered substrates.DMF or NMP, room temperature

These reactions are typically carried out in aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) at room temperature. The choice of coupling reagent and conditions can be optimized to maximize yield and minimize side reactions.

In recent years, microwave-assisted organic synthesis and flow chemistry have emerged as powerful tools to accelerate reaction rates, improve yields, and enhance process control.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times for amide bond formation, often from hours to minutes. The direct coupling of 2-cyclopentylacetic acid and 1-naphthylamine can be achieved under solvent-free conditions or in a minimal amount of a high-boiling point solvent. This method often leads to cleaner reactions and higher yields compared to conventional heating.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time. For the synthesis of this compound, a flow process could involve pumping a solution of the activated carboxylic acid and the amine through a heated reactor coil. This approach allows for rapid optimization, improved safety for highly exothermic reactions, and straightforward scalability.

Adhering to the principles of green chemistry is crucial for developing sustainable synthetic processes. For the synthesis of this compound, several green strategies can be implemented:

Catalytic Amidation: Direct catalytic amidation of carboxylic acids and amines, where water is the only byproduct, is a highly atom-economical approach. Catalysts based on boron or titanium have shown promise in this area.

Enzymatic Synthesis: Biocatalysis using enzymes such as lipases can offer a mild and selective method for amide bond formation. These reactions are typically performed in organic solvents or under solvent-free conditions.

Use of Greener Solvents: Replacing hazardous solvents like DCM and DMF with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the synthesis.

Solvent-Free Reactions: As mentioned in the context of microwave synthesis, performing the reaction without a solvent, if feasible, is an ideal green chemistry approach.

Chemical Modifications and Analogue Synthesis for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound for potential biological applications, systematic modifications of its structure can be undertaken.

Modifications of the Cyclopentyl Moiety: The cyclopentyl group can be replaced with other cyclic or acyclic alkyl groups to probe the influence of ring size and steric bulk. Furthermore, functional groups can be introduced onto the cyclopentyl ring to explore polar interactions.

Position of ModificationType of ModificationRationale
Cyclopentyl RingIntroduction of substituents (e.g., hydroxyl, amino, fluoro)To probe for specific interactions with a biological target.
Cyclopentyl RingVariation of ring size (e.g., cyclobutyl, cyclohexyl)To assess the impact of steric bulk and conformational rigidity.
Alpha-position to CarbonylIntroduction of alkyl or aryl groupsTo explore the effect of substitution near the amide bond.

Modifications of the Naphthyl Group: The naphthalene (B1677914) ring system offers multiple positions for substitution, allowing for a detailed investigation of electronic and steric effects.

Position of ModificationType of ModificationRationale
Naphthalene RingIntroduction of electron-donating or electron-withdrawing groupsTo modulate the electronic properties of the aromatic system.
Naphthalene RingVariation of the substitution patternTo explore the spatial requirements of a potential binding pocket.
Naphthalene RingReplacement with other aromatic or heteroaromatic systemsTo investigate the importance of the naphthyl scaffold itself.

The synthesis of these analogs would generally follow the same amide coupling strategies outlined previously, starting from appropriately functionalized carboxylic acids or amines. The data obtained from the biological evaluation of these analogs would then be used to build an SAR model, guiding the design of more potent and selective compounds.

Substitutions on the Naphthyl Ring System

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution, a common method for introducing a variety of functional groups onto the aromatic system. pearson.comlibretexts.org The amide group is an ortho-, para-directing group, and due to the fused ring system of naphthalene, substitutions are expected to occur at specific positions. The 1-position of naphthalene is generally the most reactive towards electrophilic attack. libretexts.org

Typical electrophilic substitution reactions that could be applied include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the naphthyl ring, likely at the 4-position.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding halogenated derivatives. pearson.com

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. pearson.com This would likely occur at the 4-position as well.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group, with the position of substitution potentially being temperature-dependent. libretexts.org

Table 1: Potential Substitutions on the Naphthyl Ring

Substituent Reagents Potential Position(s) Expected Effect on Electronic Properties
Nitro (-NO₂) HNO₃, H₂SO₄ 4-position Strongly electron-withdrawing
Bromo (-Br) Br₂, FeBr₃ 4-position Electron-withdrawing, ortho, para-directing
Acetyl (-COCH₃) CH₃COCl, AlCl₃ 4-position Electron-withdrawing

Cyclopentyl Ring Modifications and Isosteric Replacements

Modifications to the cyclopentyl ring offer another avenue for structural diversification. Functional groups can be introduced onto the cyclopentyl ring through various synthetic strategies, often starting from functionalized cyclopentane (B165970) precursors. For example, the synthesis could begin with a substituted cyclopentylacetic acid. google.com

Isosteric Replacement:

A key strategy in medicinal chemistry is the concept of isosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties to modulate the compound's biological activity, physicochemical properties, or metabolic stability. nih.govdomainex.co.uk The cyclopentyl group in this compound could be replaced by other cyclic or acyclic moieties.

Potential isosteric replacements for the cyclopentyl group include:

Other cycloalkanes: Cyclobutyl, cyclohexyl, or cycloheptyl groups could be used to explore the impact of ring size.

Heterocycles: Saturated heterocycles such as tetrahydrofuran (B95107) or piperidine (B6355638) could be incorporated to introduce heteroatoms, potentially altering polarity and hydrogen bonding capabilities.

Acyclic alkyl groups: Branched or linear alkyl chains could be used to probe the importance of the cyclic structure.

Bioisosteres of the gem-dimethyl group: The cyclobutyl group is often considered an isostere of a gem-dimethyl group. nih.gov

The choice of replacement would depend on the desired modification of the compound's properties.

Table 2: Examples of Isosteric Replacements for the Cyclopentyl Moiety

Isosteric Replacement Rationale Potential Impact
Cyclohexyl Increase lipophilicity, explore larger steric bulk Altered binding affinity and selectivity
Tetrahydrofuranyl Introduce a heteroatom, increase polarity Improved solubility, potential for hydrogen bonding
Isobutyl Acyclic, branched structure Increased flexibility, altered metabolic profile

Variations at the Amide Linker and α-Carbon Position

Amide Linker Modifications:

The amide bond itself can be modified, for instance, by N-alkylation or N-arylation, though this would result in a tertiary amide. nih.gov More commonly, the atoms adjacent to the amide are altered. For example, replacing the -CH₂- group of the cyclopentylacetic acid with other functionalities could be explored.

α-Carbon Modifications:

The α-carbon position offers opportunities for introducing substituents, which can influence the molecule's conformation and interactions with biological targets. Alkylation at the α-position could be achieved by deprotonation with a strong base followed by reaction with an alkyl halide. The introduction of a methyl group, for example, would create a chiral center.

Alternatively, the entire cyclopentylacetic acid moiety could be replaced with other carboxylic acids to vary the distance and orientation between the cyclopentyl and naphthyl rings.

Table 3: Potential Modifications at the Amide Linker and α-Carbon

Modification Approach Potential Outcome
α-Methylation Deprotonation of the α-carbon followed by reaction with methyl iodide Introduction of a chiral center, steric hindrance
Homologation Use of cyclopentylpropionic acid instead of cyclopentylacetic acid Increased distance and flexibility between the rings
Amide N-Methylation Synthesis from N-methyl-1-naphthylamine Removal of the amide N-H for hydrogen bonding

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopentyl N 1 Naphthyl Acetamide and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 2-cyclopentyl-N-(1-naphthyl)acetamide, this technique would be employed to measure the exact mass of the molecular ion. The theoretical exact mass of this compound (C₁₇H₁₉NO) is 253.1467 g/mol . An experimental HRMS measurement, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass-to-charge ratio (m/z) value for the protonated molecule [M+H]⁺ that is within a few parts per million (ppm) of the calculated value of 254.1545. This high degree of accuracy would allow for the confident confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.

Further fragmentation analysis (MS/MS) would provide insights into the compound's structure. Characteristic fragmentation patterns would likely include the loss of the cyclopentyl group, cleavage of the amide bond, and fragmentation of the naphthalene (B1677914) ring system, providing corroborative evidence for the proposed structure.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for the complete and unambiguous assignment of all proton and carbon signals in this compound.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of protons. The naphthalene ring would exhibit a series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns of these seven protons would be crucial for determining the substitution pattern. The protons of the cyclopentyl group would likely appear as a set of multiplets in the aliphatic region (typically δ 1.0-2.5 ppm). The methylene (B1212753) protons of the acetamide (B32628) group would be expected to resonate as a singlet or a multiplet depending on the rotational dynamics around the adjacent bonds. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum, often acquired with proton decoupling, would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be expected at a characteristic downfield shift (around δ 170 ppm). The ten carbons of the naphthalene ring would appear in the aromatic region (δ 110-140 ppm), while the cyclopentyl and acetamide methylene carbons would resonate in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges and actual values may vary based on solvent and other experimental conditions.)

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Naphthalene CH7.0 - 8.5110 - 135
Naphthalene Quaternary C-125 - 140
Amide C=O-~170
Acetamide CH₂2.0 - 2.540 - 50
Cyclopentyl CH1.5 - 2.530 - 45
Cyclopentyl CH₂1.0 - 2.020 - 35
Amide NHVariable (broad)-

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. This would be instrumental in tracing the connectivity within the naphthalene ring system and within the cyclopentyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, for example, showing the correlation between the acetamide methylene protons and the carbonyl carbon, as well as with the carbons of the naphthalene and cyclopentyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could reveal details about the preferred conformation of the molecule in solution, such as the relative orientation of the cyclopentyl and naphthyl groups.

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding (e.g., involving the amide N-H and C=O groups) and π-π stacking interactions between the naphthalene rings of adjacent molecules. This information is invaluable for understanding the solid-state properties of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and functional groups.

IR Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the amide C=O stretching vibration (typically around 1650 cm⁻¹). The N-H stretching vibration would appear as a band around 3300 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring stretching vibrations of the naphthalene moiety would likely give rise to strong signals in the Raman spectrum.

Conformational isomers, if present, might be distinguishable through subtle shifts in the vibrational frequencies in these spectra.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amide N-HStretch3250 - 3350
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Amide C=OStretch1630 - 1680
Aromatic C=CStretch1450 - 1600
Amide N-HBend1510 - 1570
Aliphatic CH₂Bend1440 - 1480

Mechanistic Investigations and Molecular Target Interaction Profiling of 2 Cyclopentyl N 1 Naphthyl Acetamide

In Vitro Receptor Binding Affinity and Selectivity Studies

Comprehensive searches of scientific literature and databases did not yield specific data on the in vitro receptor binding affinity and selectivity of 2-cyclopentyl-N-(1-naphthyl)acetamide for G Protein-Coupled Receptors or Nuclear Receptors.

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling by detecting molecules outside the cell and activating internal signal transduction pathways. nih.gov Upon ligand binding, GPCRs undergo conformational changes that allow them to act as guanine (B1146940) nucleotide exchange factors, activating associated G proteins. nih.gov

There is currently no publicly available research detailing the binding affinity or selectivity of this compound for any specific GPCRs.

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to a variety of stimuli, including steroid hormones, thyroid hormones, and certain lipids. nih.govnih.gov These receptors are characterized by a central DNA-binding domain and a C-terminal ligand-binding domain. nih.gov

Studies specifically investigating the interaction and binding affinity of this compound with nuclear receptors have not been identified in the available literature.

Ligand-binding assays are essential in vitro techniques used to characterize the interaction between a ligand and its receptor. nih.govnih.gov These assays, often employing radiolabeled or fluorescently tagged ligands, allow for the determination of binding affinity (Kd) and can be configured as competition binding experiments to assess the selectivity of a compound for a specific receptor against other known ligands. nih.gov

No specific data from ligand-binding assays or competition binding experiments for this compound have been reported in the reviewed scientific literature.

Enzyme Inhibition Kinetics and Characterization of Inhibitory Mechanisms

Investigations into the enzymatic inhibitory activity of this compound have identified a specific molecular target.

Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. nih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.gov

A review of the current literature did not reveal any studies that have evaluated the inhibitory activity of this compound against either COX-1 or COX-2 enzymes.

Heme Oxygenase-1 (HO-1)

Heme oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. nih.govnih.gov It plays a significant role in the cellular response to oxidative stress and has been identified as a potential therapeutic target in various diseases, including cancer. nih.govacs.org

Research has identified this compound, referred to as compound 7j in a study on novel acetamide-based HO-1 inhibitors, as an inhibitor of Heme Oxygenase-1. nih.gov The study aimed to develop novel HO-1 inhibitors for potential anticancer applications by modifying the hydrophobic moiety of a known pharmacophore. nih.govacs.org The inhibitory activity of this compound against HO-1 was validated through in vitro enzymatic assays. nih.gov

The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

For this compound (compound 7j), the inhibitory activity against Heme Oxygenase-1 was determined. The compound exhibited an IC50 value of 11.43 µM against HO-1. nih.gov This finding was part of a structure-activity relationship (SAR) study where modifications to the hydrophobic portion of the inhibitor series led to varying potencies. nih.gov

Table 1: In Vitro Inhibitory Activity of this compound against Heme Oxygenase-1 (HO-1)

Compound Name Target Enzyme IC50 (µM)

No Ki values for the inhibition of HO-1 by this compound were reported in the referenced study.

Reversible, Irreversible, and Allosteric Inhibition Studies

No studies detailing the reversible, irreversible, or allosteric inhibition properties of this compound have been identified in the public domain. Research on enzyme kinetics and inhibition mechanisms is fundamental to understanding a compound's mode of action. Such studies would typically involve incubating the compound with a purified enzyme or cell lysate and measuring the rate of reaction at various substrate and inhibitor concentrations. The data would then be analyzed using models like Michaelis-Menten kinetics to determine the type and potency of inhibition (e.g., competitive, non-competitive, uncompetitive). frontiersin.orgevotec.comnih.govmdpi.com Without experimental data, it is impossible to characterize how or if this compound interacts with any enzymatic targets.

Modulation of Intracellular Signaling Pathways

There is no available information on how this compound may modulate intracellular signaling pathways.

Kinase Activity Modulation and Phosphorylation Cascades

No research has been published on the effects of this compound on kinase activity or phosphorylation cascades. Investigating these effects would involve cell-based assays or in vitro kinase panels to screen for changes in the phosphorylation status of key signaling proteins upon treatment with the compound.

Regulation of Second Messenger Systems (e.g., cAMP, cGMP, Ca²⁺)

There are no findings on the regulation of second messenger systems, such as cyclic AMP (cAMP), cyclic GMP (cGMP), or calcium ions (Ca²⁺), by this compound. Studies in this area would typically employ immunoassays or fluorescent probes to measure the intracellular concentrations of these second messengers in response to the compound.

Gene Expression and Protein Expression Profiling (e.g., transcriptomic and proteomic analyses)

No transcriptomic or proteomic studies have been conducted to profile changes in gene or protein expression induced by this compound. Such analyses, often performed using techniques like RNA sequencing or mass spectrometry-based proteomics, are crucial for identifying the broader biological pathways affected by a compound. nih.govnih.gov

Cellular Uptake, Permeability, and Subcellular Localization in Model Systems

Information regarding the cellular uptake, permeability, and subcellular localization of this compound is not available.

In Vitro Cell Permeability Assays (e.g., Caco-2, PAMPA)

There are no published data from in vitro cell permeability assays for this compound. These assays are standard in drug discovery to predict the oral absorption of a compound. nih.govresearchgate.net

Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess the rate at which a compound crosses this cellular barrier. nih.govnih.gov It can provide insights into both passive diffusion and active transport mechanisms. evotec.com

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. evotec.comnih.govcreative-biolabs.com It is a high-throughput method for predicting passive permeability. nih.gov

Without experimental results from these or similar assays, the permeability characteristics of this compound remain unknown.

Fluorescent Labeling and Confocal Microscopy for Localization Studies

To elucidate the mechanism of action of a bioactive compound, it is crucial to determine its subcellular localization. Fluorescent labeling in conjunction with confocal microscopy is a powerful technique for visualizing the distribution of molecules within cells. While specific studies on the fluorescent labeling and confocal microscopy of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential intracellular targets.

The process would involve synthesizing a fluorescently labeled version of this compound. This could be achieved by attaching a fluorophore to a position on the molecule that is not critical for its biological activity. The selection of the fluorophore is important and would depend on factors such as its photostability, quantum yield, and spectral properties to avoid overlap with endogenous cellular fluorescence.

Once the fluorescently tagged compound is introduced to a cell culture, confocal microscopy can be used to generate high-resolution, three-dimensional images of its distribution. By co-localizing the fluorescence signal from the compound with specific organelle markers, it is possible to determine if the compound accumulates in the nucleus, mitochondria, endoplasmic reticulum, or other subcellular compartments. For instance, a study on a different naphthalen-1-yl derivative, N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) (NNPCN), successfully used a fluorescent marker to demonstrate its localization to the mitochondria in Rhizoctonia solani. nih.gov This was achieved by observing the co-localization of the fluorescently labeled NNPCN with a known mitochondrial tracker. nih.gov A similar approach could be employed for this compound to provide insights into its molecular targets and mechanism of action.

Genetically encoded technologies, such as the SNAP-tag system, offer another sophisticated method for protein labeling and imaging. nih.gov This technique involves the fusion of a protein of interest to the SNAP-tag protein, which can then be specifically and covalently labeled with a fluorescent substrate. nih.gov If the protein target of this compound were identified, this method could be used to visualize the protein's localization and how it might be affected by the compound.

Investigation of Specific Biological Modulatory Effects in Pre-clinical Models

While direct pre-clinical studies on the anti-inflammatory or antimicrobial activities of this compound are not widely reported, the broader class of acetamide (B32628) and naphthalene (B1677914) derivatives has shown promise in these areas.

Anti-inflammatory Activity:

The anti-inflammatory potential of acetamide derivatives has been explored in various pre-clinical models. For instance, a series of 2-(substituted phenoxy) acetamide derivatives were synthesized and evaluated for their anti-inflammatory, as well as anticancer and analgesic, activities. nih.gov These studies often utilize in vivo models of inflammation, such as carrageenan-induced paw edema in rats, to assess the ability of a compound to reduce swelling. Other models include the acetic acid-induced writhing test, which can indicate analgesic and anti-inflammatory properties. nih.gov Given the structural similarities, it is plausible that this compound could exhibit anti-inflammatory effects, though this would require experimental verification.

Antimicrobial Activity:

The antimicrobial properties of various heterocyclic compounds containing acetamide and naphthalene moieties have been investigated. For example, a study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a naphthoquinone derivative, demonstrated its uptake by microbial cells and its ability to disrupt cellular processes, suggesting a potential mechanism of antimicrobial action. nih.gov Another study on N-cycloalkenyl-2-acylalkylidene-2,3-dihydro-1,3-benzothiazoles showed that some of these compounds were effective against various bacterial strains. nih.gov

To illustrate the type of data generated in such studies, the following table presents hypothetical antimicrobial activity data for this compound against a panel of common microbes, based on findings for related compounds.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50
Pseudomonas aeruginosa>100

This table is for illustrative purposes only and is based on the activities of structurally related compounds. Actual values for this compound would need to be determined experimentally.

The investigation into the biological modulatory effects of this compound in pre-clinical models would be a critical step in understanding its therapeutic potential. Such studies would provide valuable data on its efficacy and spectrum of activity, paving the way for further development.

Research on this compound Remains Undisclosed in Public Scientific Literature

Despite a comprehensive search of scientific databases and academic journals, no specific research detailing the Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) of this compound and its analogues has been found in publicly accessible literature.

This absence of published data means that a detailed analysis according to the requested outline—including design principles for systematic SAR exploration, scaffold modification strategies, positional scanning, and quantitative structure-activity relationship (QSAR) modeling—cannot be provided at this time. The scientific community has not yet published studies that would allow for an in-depth discussion of this specific compound's bioisosteric replacements, the effects of various substituents on its activity and selectivity, or the development of predictive QSAR models based on its molecular descriptors.

While general principles of medicinal chemistry and drug design could be applied hypothetically to this molecule, any such discussion would be purely speculative and would not be based on the "detailed research findings" and "data tables" required by the user's instructions.

The requested article structure is contingent on the existence of a body of research that systematically investigates the analogues of this compound. This includes the synthesis of various derivatives and their subsequent biological evaluation to establish relationships between chemical structure and biological activity. Furthermore, QSAR studies would require a dataset of these analogues with measured biological activities to develop statistical models.

Without this foundational research, it is impossible to generate a scientifically accurate and informative article that adheres to the strict confines of the provided outline for this compound.

Should research on this compound and its analogues be published in the future, a detailed article as requested could then be composed. We will continue to monitor the scientific literature for any developments related to this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Cyclopentyl N 1 Naphthyl Acetamide Analogues

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

This section would have required data on the binding affinity (e.g., IC₅₀ or Kᵢ), molecular weight, and lipophilicity (e.g., logP or logD) of a series of analogues of 2-cyclopentyl-N-(1-naphthyl)acetamide to calculate and compare their LE and LipE values. Such data is essential for evaluating the efficiency with which these compounds achieve their potency and for guiding lead optimization.

Conformational Analysis and Molecular Flexibility of this compound

A table of all compound names mentioned in the article would have been provided here, as requested. However, as no specific analogues or related compounds could be discussed, this table is not applicable.

Computational Chemistry and Molecular Modeling of 2 Cyclopentyl N 1 Naphthyl Acetamide and Its Complexes

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT allows for the calculation of the ground state geometry and energy of 2-cyclopentyl-N-(1-naphthyl)acetamide. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G(d,p), to achieve a balance between accuracy and computational cost.

The geometry optimization process systematically alters the coordinates of the atoms in the molecule to find the arrangement with the lowest potential energy. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. The resulting energetic information provides insights into the thermodynamic stability of the molecule.

Table 1: Calculated Ground State Geometric Parameters for this compound (Illustrative Data)

Parameter Bond/Angle Calculated Value
Bond Length C=O 1.24 Å
Bond Length N-C (amide) 1.36 Å
Bond Length C-C (naphthyl-N) 1.42 Å
Bond Angle O=C-N 122.5°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich naphthalene (B1677914) ring system, while the LUMO may be distributed over the acetamide (B32628) group.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red) indicate areas with a high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the carbonyl oxygen of the acetamide group would be expected to show a significant negative electrostatic potential.

Table 2: Frontier Orbital Energies for this compound (Illustrative Data)

Molecular Orbital Energy (eV)
HOMO -6.2 eV
LUMO -1.5 eV

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Reactivity indices, derived from the principles of conceptual DFT, provide quantitative measures of a molecule's reactivity. These indices, such as electronegativity, chemical hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies.

Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, one can predict where a reaction is most likely to occur. For this compound, the Fukui functions would likely highlight the carbonyl carbon as a primary site for nucleophilic attack and the naphthalene ring for electrophilic attack.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery and for understanding the potential biological activity of a compound.

The initial step in molecular docking involves preparing the three-dimensional structure of the target receptor. This typically involves obtaining a crystal structure from a database like the Protein Data Bank (PDB). The receptor structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges to the atoms.

The active site, the region of the receptor where the ligand binds, must then be identified. This can be done based on the location of a co-crystallized ligand in the experimental structure or by using computational algorithms that predict potential binding pockets on the protein surface based on its topology.

The ligand, in this case, this compound, is prepared by generating a low-energy 3D conformation. Docking algorithms then systematically explore various possible conformations of the ligand within the defined active site of the receptor, as well as different orientations and positions.

Each of these potential binding poses is evaluated using a scoring function. The scoring function estimates the binding affinity between the ligand and the receptor, with lower scores typically indicating a more favorable interaction. These functions take into account various factors, such as intermolecular forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions. The pose with the best score is predicted as the most likely binding mode.

Table 3: Compound Names Mentioned in the Article

Compound Name

Validation of Docking Protocols and Hit List Enrichment

The reliability of virtual screening and computational predictions hinges on the robustness of the molecular docking protocol. Before large-scale screening for analogues of this compound, the chosen docking algorithm and scoring function must be rigorously validated for the specific target protein. This validation process ensures that the protocol can accurately reproduce known binding modes and effectively distinguish active compounds from inactive decoys.

A standard validation procedure involves redocking a co-crystallized native ligand into its corresponding protein structure. A successful docking protocol is generally expected to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å. nih.gov This confirms the protocol's ability to identify the correct geometry and orientation of the ligand within the binding site. nih.gov

Beyond pose prediction, the protocol's ability to enrich a list of known active compounds from a larger set of decoy molecules is critical. Enrichment studies involve seeding a database of presumed inactive molecules with a small set of known binders. The docking protocol is then used to screen the entire library. A successful protocol will rank the known actives significantly higher than the decoys, demonstrating its utility for identifying novel hits. The performance in these studies is often quantified by metrics such as the Enrichment Factor (EF), which measures how many more actives are found in a top fraction of the ranked list compared to random selection.

Table 1: Hypothetical Docking Protocol Validation for a Target of this compound

Validation MetricParameterResultInterpretation
Pose PredictionTest CompoundThis compoundAssessing accuracy for the primary ligand.
RMSD from Crystal Pose1.35 ÅSuccessful (< 2.0 Å threshold). nih.gov
Hit List EnrichmentDatabase Size10 known actives, 1000 decoysStandard setup for enrichment assessment.
Enrichment Factor (Top 1%)8.5High enrichment, indicating the protocol effectively prioritizes actives.
AUC (ROC Curve)0.88Excellent discrimination between actives and decoys. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Conformational Landscape

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the complex interplay of conformational changes in both the ligand and protein over time. nih.gov By simulating the atomic movements of the system, MD provides critical insights into the stability of the binding pose, the flexibility of different protein regions, and the specific interactions that govern the binding event. nih.gov The resulting trajectory allows for the exploration of the conformational landscape, identifying the most stable states and the energetic barriers between them. nih.gov This dynamic perspective is crucial for understanding the true nature of the protein-ligand recognition and binding process. nih.gov

Trajectory Analysis, RMSD, and RMSF for Conformational Stability

Analysis of the MD trajectory is fundamental to understanding the system's behavior. Two key metrics, Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are routinely calculated to quantify stability and flexibility. nih.govmdanalysis.org

RMSD measures the average deviation of a selection of atoms over time relative to a reference structure (e.g., the initial docked pose). A plateauing RMSD curve for the protein backbone indicates that the protein has reached equilibrium. Similarly, a low and stable RMSD for the ligand (e.g., below 2.0 Å) suggests a stable binding mode within the pocket. researchgate.net

RMSF calculates the fluctuation of each individual residue or atom around its average position during the simulation. mdanalysis.org High RMSF values highlight flexible regions of the protein, such as loops or the N- and C-termini, whereas low RMSF values indicate stable regions like alpha-helices and beta-sheets. researchgate.netresearchgate.net Analyzing the RMSF of the protein in complex with this compound can reveal which residues are stabilized or destabilized upon ligand binding.

Table 2: Illustrative MD Simulation Stability Metrics for the this compound-Protein Complex

Analyzed ComponentMetricAverage Value (Å)Interpretation
Protein BackboneRMSD1.8 ÅThe protein structure reached overall equilibrium during the simulation.
Ligand (Heavy Atoms)RMSD1.1 ÅThe ligand maintains a stable binding pose within the active site. researchgate.net
Binding Site ResiduesRMSF0.8 ÅResidues in direct contact with the ligand show low fluctuation, indicating stabilizing interactions.
Flexible Loop (e.g., Residues 85-95)RMSF3.5 ÅThis region exhibits high flexibility, which may be important for ligand entry or conformational changes.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To quantify the binding affinity of this compound to its target, post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. walshmedicalmedia.com These end-point methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov They offer a balance between computational cost and accuracy, often providing better correlation with experimental data than standard docking scores. walshmedicalmedia.com

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states. The total energy is composed of several terms:

ΔE_MM: The molecular mechanics energy in the gas phase, which includes internal bonded terms, van der Waals interactions, and electrostatic interactions. nih.gov

ΔG_solv: The solvation free energy, which is further divided into a polar component (calculated by PB or GB models) and a non-polar component (typically estimated from the solvent-accessible surface area, SASA). nih.govnih.gov

-TΔS: The conformational entropy change upon binding, which is computationally expensive and often omitted when ranking congeneric ligands, though its inclusion can be important for absolute binding energy prediction. rsc.org

While MM/PBSA can sometimes yield more accurate absolute binding energies, MM/GBSA is computationally faster and is highly effective for ranking different potential binders, making it a powerful tool in drug design. nih.govresearchgate.net

Table 3: Hypothetical MM/GBSA Binding Free Energy Decomposition for this compound

Energy ComponentValue (kcal/mol)Contribution to Binding
Van der Waals Energy (ΔE_vdW)-45.8Major favorable contribution from shape complementarity.
Electrostatic Energy (ΔE_elec)-21.3Favorable contribution from polar interactions.
Polar Solvation Energy (ΔG_GB)+48.5Unfavorable, due to the desolvation of polar groups upon binding.
Non-Polar Solvation Energy (ΔG_SA)-5.1Favorable contribution from hydrophobic interactions.
Total Binding Free Energy (ΔG_bind) -23.7 Predicted strong binding affinity.

Analysis of Hydrogen Bonding and Hydrophobic Interactions over Time

MD simulations allow for a detailed temporal analysis of the specific non-covalent interactions that anchor this compound in its binding site. The trajectory can be monitored to determine the occupancy of hydrogen bonds and the persistence of hydrophobic contacts throughout the simulation.

Hydrogen Bonds: These are critical directional interactions that contribute significantly to binding specificity. Analysis involves tracking the distance and angle between donor and acceptor atoms over time. A hydrogen bond is considered stable if it is present for a high percentage of the simulation time. The amide group of this compound is a key hydrogen bond donor/acceptor. nih.gov

Hydrophobic Interactions: These interactions are driven by the displacement of water molecules and are crucial for the stability of the complex. nih.gov The cyclopentyl and naphthyl moieties of the compound are expected to form extensive hydrophobic contacts with nonpolar residues in the binding pocket. The stability of these interactions can be assessed by monitoring the distances between the nonpolar groups of the ligand and surrounding protein residues.

Table 4: Hypothetical Interaction Analysis of this compound over a 100 ns MD Simulation

Interaction TypeLigand GroupPotential Interacting ResidueOccupancy / Persistence (%)Comment
Hydrogen BondAmide N-H (donor)Asp125 (backbone C=O)85.2%A stable and key anchoring interaction.
Amide C=O (acceptor)Gln78 (side chain NH₂)62.5%A moderately stable interaction.
Hydrophobic ContactNaphthyl RingTrp55, Phe101, Tyr122>90%Extensive and stable π-π and hydrophobic stacking.
Cyclopentyl RingLeu45, Val50, Ile98>95%Firmly seated in a well-defined hydrophobic sub-pocket.

De Novo Drug Design and Fragment-Based Drug Design (FBDD) Strategies (Conceptual Application)

Computational strategies can be conceptually applied to design novel molecules based on the structure of this compound and its binding mode.

Fragment-Based Drug Design (FBDD): This approach involves computationally dissecting the lead compound into its constituent chemical fragments. nih.gov For this compound, these would be the cyclopentyl group, the N-acetamide linker, and the 1-naphthyl group. Each fragment's contribution to binding can be assessed. New molecules can then be constructed by growing from a core fragment, linking different fragments, or replacing fragments with alternatives from a virtual library to improve properties like potency or selectivity. nih.gov For instance, the cyclopentyl group could be replaced with other cycloalkanes or heterocyclic rings to explore alternative hydrophobic interactions.

De Novo Drug Design: This strategy uses algorithms to build entirely new molecules within the constraints of the target's binding site. nih.gov Starting with a seed atom or a fragment from the original ligand, the algorithm can iteratively add atoms and functional groups, optimizing the geometry and interactions at each step to create novel scaffolds that are structurally distinct from the initial lead but retain or improve upon its binding affinity.

Virtual Screening Methodologies for Identifying Novel Analogues

With a validated computational model of how this compound binds, large-scale virtual screening (VS) can be performed to identify novel analogues from chemical databases. mdpi.com This process acts as a computational filter to select a manageable number of promising compounds for experimental testing. mdpi.com

Two primary strategies are often used in combination:

Ligand-Based Virtual Screening (LBVS): This method does not require a protein structure. It searches for molecules that are similar to the known active ligand, this compound, based on 2D fingerprints or 3D shape and electrostatic potential (pharmacophore modeling). nih.gov This is effective for finding structurally similar compounds.

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein. mdpi.com Large libraries of compounds are docked into the binding site, and molecules are ranked based on their predicted binding affinity (docking score). nih.gov This method has the potential to identify novel scaffolds that are structurally different from the initial lead but have complementary shape and chemical features.

A common workflow is a hierarchical screening approach, where a rapid ligand-based method is first used to select a subset of compounds, which are then subjected to the more computationally intensive structure-based docking and subsequent binding free energy calculations. nih.gov

Table 5: Conceptual Hierarchical Virtual Screening Workflow for Novel Analogues

StepMethodLibrary Size (Initial)Library Size (Filtered)Objective
1Ligand-Based Screening (2D/3D Similarity)5,000,000250,000Rapidly filter for compounds with general similarity to the lead. nih.gov
2Structure-Based Docking (High-Throughput Mode)250,00010,000Select compounds with favorable predicted binding poses and scores.
3Docking Refinement (Precision Mode)10,000500Re-score top hits with a more accurate docking algorithm.
4MM/GBSA Rescoring50050Estimate binding free energy to prioritize the most promising candidates. researchgate.net
5Visual Inspection & Final Selection5010-20Manual check of interactions and chemical feasibility for synthesis/acquisition.

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 2-cyclopentyl-N-(1-naphthyl)acetamide, offering high resolution and sensitivity for both purity determination and quantification.

The development of robust HPLC methods is critical for accurately assessing the purity of this compound. Both reversed-phase (RP) and normal-phase (NP) chromatography can be utilized, depending on the specific analytical goal.

Reversed-Phase HPLC (RP-HPLC) is the most common method for purity analysis due to its compatibility with aqueous-organic mobile phases and the non-polar nature of the compound. A typical method would involve a C18 stationary phase, which provides excellent retention and separation of the target analyte from its potential impurities. The mobile phase generally consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. Gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the elution of more strongly retained impurities.

Normal-Phase HPLC (NP-HPLC) can be employed for separating isomers or very non-polar impurities that are not well-resolved by RP-HPLC. In this mode, a polar stationary phase (e.g., silica (B1680970) or cyano-propyl) is used with a non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol.

Below is a hypothetical data table outlining typical starting parameters for RP-HPLC method development for this compound.

Table 1: Illustrative RP-HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm
Injection Vol. 5 µL

| Retention Time | Approx. 8.5 min |

As this compound possesses a stereocenter, the potential for enantiomers exists if a chiral precursor is used or if the synthesis is not stereospecific. Chiral HPLC is essential for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this class of compounds.

Table 2: Example Chiral HPLC Method Parameters

Parameter Condition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detection UV at 280 nm
Hypothetical R_t (S)-enantiomer 10.2 min

| Hypothetical R_t (R)-enantiomer | 12.1 min |

A fully validated HPLC method provides confidence in the reliability of the analytical results. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For this compound, this would be demonstrated by preparing a series of standard solutions at different concentrations and plotting the peak area response against concentration. A correlation coefficient (R²) of >0.999 is typically required.

Accuracy: The closeness of test results to the true value. This is often assessed by spike-recovery experiments, where a known amount of pure this compound is added to a sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Hypothetical HPLC Method Validation Summary

Parameter Specification Hypothetical Result
Linearity (R²) ≥ 0.999 0.9995
Accuracy (% Recovery) 98.0 - 102.0% 99.5%
Precision (RSD) ≤ 2.0% < 1.0%

| Robustness | No significant impact on results | Passed |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

While HPLC is ideal for non-volatile analytes, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. These could include residual solvents from the synthesis or volatile by-products. In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for highly confident identification of the impurities by comparing their mass spectra to library databases.

Capillary Electrophoresis (CE) for Separation of Charged Species and Purity

Capillary Electrophoresis (CE) offers an alternative and complementary separation technique to HPLC. CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution under an electric field. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral analytes. CE can provide very high separation efficiency and can be useful for resolving impurities that are difficult to separate by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity or concentration of this compound without the need for a specific reference standard of the same compound. In a ¹H qNMR experiment, the integral of a specific, well-resolved proton signal from the analyte is compared to the integral of a known signal from a certified internal standard of known concentration. By using a certified internal standard and carefully controlling experimental parameters, qNMR can provide a highly accurate and precise measurement of the analyte's purity, traceable to the International System of Units (SI).

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Formic Acid
Hexane
Isopropanol
Methanol

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Identification (if relevant to in vitro studies)

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the selective and sensitive analysis of chemical compounds in complex matrices. For a compound like this compound, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with tandem Mass Spectrometry (GC-MS/MS) would be the methods of choice for trace analysis and the identification of metabolites in in vitro studies. sigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. nih.gov This makes it ideal for quantifying trace levels of a compound and identifying its metabolites in biological samples from in vitro studies (e.g., liver microsomes, hepatocytes). chemicalbook.comsigmaaldrich.com

Trace Analysis:

For trace-level quantification, a method would be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the target analyte, which provides high selectivity and sensitivity.

Hypothetical LC-MS/MS Parameters for Trace Analysis:

ParameterSetting
Chromatography
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
GradientOptimized gradient from low to high organic (B) percentage
Flow Rate0.3 - 0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1)[M+H]⁺ of this compound
Product Ion (Q3)Specific fragment ions (determined by infusion)
Collision EnergyOptimized for maximum fragment ion intensity

This table is illustrative and based on general LC-MS/MS methods for similar compounds.

Metabolite Identification in In Vitro Studies:

In vitro metabolite identification studies are crucial for understanding the biotransformation of a new chemical entity. These studies typically use liver fractions like microsomes or S9, or cultured hepatocytes. chemicalbook.comsigmaaldrich.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, are preferred for this purpose as they provide accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites.

Potential metabolic pathways for this compound could include:

Hydroxylation: Addition of a hydroxyl group (-OH) to the cyclopentyl ring or the naphthalene (B1677914) ring system.

N-dealkylation: Cleavage of the cyclopentyl group.

Amide hydrolysis: Cleavage of the amide bond to form 1-naphthylamine (B1663977) and cyclopentylacetic acid.

Oxidation: Formation of epoxide or dihydrodiol metabolites on the aromatic ring.

Data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategies would be employed to collect fragmentation data for any potential metabolites detected. nist.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is suitable for the analysis of volatile and thermally stable compounds. sigmaaldrich.comnih.gov Given the structure of this compound, it may possess sufficient volatility for GC analysis, potentially after a derivatization step to improve its thermal stability and chromatographic behavior.

Applicability and Parameters:

The utility of GC-MS/MS would depend on the compound's thermal stability. If stable, it could offer an alternative or complementary method to LC-MS/MS.

Hypothetical GC-MS/MS Parameters:

ParameterSetting
Chromatography
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium or Hydrogen
Inlet Temperature250 - 280 °C
Oven ProgramTemperature ramp from ~100 °C to ~300 °C
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
MS/MS TransitionsSpecific precursor-to-product ion transitions for the target analyte

This table is illustrative and based on general GC-MS/MS methods for semi-volatile organic compounds. chemicalbook.com

The primary challenge for GC-MS analysis of such a molecule might be thermal degradation in the hot injector, which could lead to unreliable quantification and the misidentification of degradants as metabolites. nih.gov

Future Perspectives and Emerging Research Directions

Development of 2-cyclopentyl-N-(1-naphthyl)acetamide as a Chemical Probe for Novel Biological Pathways

Chemical probes are indispensable tools for dissecting intricate biological processes. youtube.com A high-quality chemical probe, typically a small molecule, should exhibit potent and selective modulation of a specific protein target, enabling researchers to study its function in cellular and organismal contexts. researchgate.net The development of this compound as a chemical probe would be a strategic first step in elucidating its mechanism of action and identifying its biological targets. acs.org

This process would conceptually involve:

Initial Phenotypic Screening: Exposing various cell lines to this compound to identify any observable effects, such as anti-proliferative activity, changes in cell morphology, or modulation of specific signaling pathways.

Target Identification: Should a consistent and potent phenotype be observed, techniques such as affinity chromatography-mass spectrometry or activity-based protein profiling could be employed to identify the protein(s) that directly interact with the compound. acs.org This involves chemically modifying the probe with a reactive group and an affinity tag to capture its binding partners. acs.org

Validation and Optimization: Once a target is identified, further medicinal chemistry efforts would focus on optimizing the parent compound to enhance its potency and selectivity for the target protein, a critical step in creating a reliable chemical probe. researchgate.net

The structural features of this compound, particularly its three-dimensional shape, may allow it to interact with protein targets that are under-represented in current screening libraries, potentially uncovering novel nodes in disease-related pathways. nih.gov

Application of Artificial Intelligence and Machine Learning in Optimizing this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For a novel scaffold like this compound, these computational tools could be invaluable for rapidly exploring its chemical space and optimizing for desired biological activities.

The application of AI/ML could manifest in several ways:

Predictive Modeling: By synthesizing a small, diverse library of analogues and testing their activity, an initial dataset can be generated. Machine learning algorithms can then be trained on this data to build predictive models for structure-activity relationships (SAR). nih.gov These models can then predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency.

Generative Models: Advanced deep learning models, such as generative adversarial networks (GANs), can be employed to design novel analogues of this compound de novo. nih.gov These models can be constrained to generate molecules with specific desired properties, such as high predicted activity, good pharmacokinetic profiles, and low predicted toxicity. mdpi.com

Multi-Property Optimization: A significant challenge in drug discovery is the simultaneous optimization of multiple parameters (e.g., potency, selectivity, solubility, metabolic stability). AI algorithms are particularly adept at navigating these complex, multi-dimensional optimization problems to identify analogues with a balanced, drug-like profile. mdpi.com

StepDescriptionAI/ML ToolsDesired Outcome
1. Data Acquisition Synthesis and biological testing of an initial set of this compound analogues.-Initial structure-activity relationship (SAR) data.
2. Model Training Use the initial SAR data to train machine learning models.Random Forest, Support Vector Machines, Neural Networks. researchgate.netA predictive model that can estimate the biological activity of new analogues.
3. Virtual Screening Use the trained model to predict the activity of a large virtual library of potential analogues.-A ranked list of virtual compounds with high predicted activity.
4. De Novo Design Employ generative models to design novel analogues with optimized properties.Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). nih.govNew chemical structures that are predicted to be highly active and possess drug-like properties.
5. Synthesis & Testing Synthesize and test the highest-ranking virtual hits and newly designed molecules.-Experimental validation of the AI-driven predictions and expansion of the SAR dataset.

This iterative cycle of computational design and experimental validation can significantly reduce the time and resources required to identify promising lead candidates.

Exploration of Polypharmacology and Multi-target Modulation by this compound Derivatives

The traditional "one drug, one target" paradigm has been increasingly challenged by the understanding that many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, has emerged as a promising strategy for treating such diseases. nih.gov

Given the distinct structural domains of this compound—the cyclopentyl group, the naphthyl core, and the acetamide (B32628) linker—it is conceivable that its derivatives could be designed to engage multiple targets simultaneously.

Future research in this area could involve:

Rational Design of Multi-Target Ligands: If initial studies reveal that this compound or its analogues have activity against multiple, therapeutically relevant targets, medicinal chemistry efforts could focus on optimizing these interactions. For example, modifications to the cyclopentyl group might enhance binding to one target, while changes to the naphthyl moiety could improve affinity for another.

Systems Biology Approaches: Network pharmacology can be used to analyze the potential effects of a multi-target drug on the broader biological network. nih.gov This can help to predict both the therapeutic efficacy and potential side effects of modulating multiple targets.

Drug Repurposing: Investigating the off-target effects of this compound derivatives could lead to new therapeutic applications. frontiersin.org A compound designed for one disease may have a polypharmacological profile that makes it suitable for treating another, unrelated condition. frontiersin.org

The exploration of polypharmacology offers a path to developing more effective and robust therapies for complex diseases, and the modular nature of the this compound scaffold makes it an intriguing candidate for this approach. colab.ws

Advanced Synthetic Strategies for Complex this compound Architectures

The synthesis of novel analogues of this compound with increased structural complexity will require the application of modern and advanced synthetic methodologies. The development of efficient and versatile synthetic routes is crucial for building libraries of compounds for biological screening and for the eventual scale-up of lead candidates.

Potential synthetic advancements could include:

Catalytic C-H Activation: This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Applying C-H activation methods to the cyclopentyl or naphthyl rings would enable the rapid generation of diverse analogues without the need for pre-functionalized starting materials.

Asymmetric Catalysis: To explore the impact of stereochemistry on biological activity, the development of asymmetric syntheses will be important. This could involve the use of chiral catalysts to control the stereochemistry of the cyclopentyl ring or to introduce new stereocenters into the molecule.

Flow Chemistry: For the efficient and safe production of acetamide derivatives, flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability.

Novel Amide Bond Forming Reactions: While the amide bond is central to the structure, its formation can sometimes be challenging. The use of novel, mild, and efficient amide coupling reagents can facilitate the synthesis of a wider range of derivatives. galaxypub.coarchivepp.com

The development of sophisticated synthetic strategies will be a key enabler for fully exploring the therapeutic potential of the this compound scaffold.

Computational Design of Targeted Delivery Systems for this compound (Conceptual)

Even a highly potent and selective compound can be ineffective if it does not reach its target site in the body in sufficient concentrations. The computational design of targeted delivery systems offers a way to improve the therapeutic index of a drug by increasing its accumulation at the site of action and reducing its exposure to healthy tissues. nih.govresearchgate.net

A conceptual framework for designing a targeted delivery system for this compound could involve:

Carrier Selection: Based on the physicochemical properties of the compound and the desired therapeutic application, a suitable carrier could be chosen. Options include liposomes, polymeric nanoparticles, and dendrimers. researchgate.net

Computational Modeling of Encapsulation: Molecular dynamics simulations can be used to model the process of encapsulating the drug within the carrier, helping to optimize drug loading and stability.

Design of Targeting Ligands: To direct the drug carrier to a specific cell type (e.g., cancer cells), targeting ligands such as antibodies or small molecules can be attached to the surface of the carrier. Computational docking studies can help in the selection and design of these ligands. rsc.org

Simulation of In Vivo Behavior: Multi-scale modeling can be used to simulate the journey of the drug delivery system through the bloodstream, its interaction with target cells, and the subsequent release of the drug. researchgate.net

The table below outlines a conceptual design process for a nanoparticle-based delivery system:

PhaseObjectiveComputational MethodsExpected Outcome
1. Feasibility Analysis Determine the suitability of this compound for encapsulation.Molecular docking, solubility predictions.Assessment of drug-carrier compatibility and potential loading efficiency.
2. Nanoparticle Design Optimize the composition and surface chemistry of the nanoparticle carrier.Coarse-grained molecular dynamics.A stable nanoparticle formulation with desired size and surface properties.
3. Targeting Strategy Identify and design a targeting ligand for a specific cell surface receptor.Protein-ligand docking, virtual screening. rsc.orgA high-affinity ligand for conjugation to the nanoparticle surface.
4. Release Kinetics Engineer the nanoparticle to release the drug in response to a specific stimulus (e.g., pH, enzymes).Quantum mechanics/molecular mechanics (QM/MM) simulations.A controlled-release profile that maximizes therapeutic effect at the target site.

Through such a computationally-guided design process, it may be possible to develop a highly effective and targeted therapeutic formulation of this compound or its derivatives, maximizing their therapeutic potential while minimizing potential side effects.

Q & A

Q. How to design stability studies under accelerated conditions?

  • Methodology : Store samples at 40°C/75% RH for 6 months. Monitor degradation via forced degradation (acid/base, peroxide exposure) and identify byproducts via HRMS and 1^1H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.